molecular formula C13H12ClF3N2O B6460847 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole CAS No. 2549026-88-0

5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B6460847
CAS No.: 2549026-88-0
M. Wt: 304.69 g/mol
InChI Key: CRUYNPNEDYIBAA-UHFFFAOYSA-N
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Description

5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoxazole ring substituted with a chloro group and a piperidine ring bearing a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative.

    Introduction of the Chloro Group: Chlorination of the benzoxazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the benzoxazole derivative reacts with 4-(trifluoromethyl)piperidine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzoxazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the benzoxazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[4-(methyl)piperidin-1-yl]-1,3-benzoxazole
  • 5-chloro-2-[4-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole
  • 5-chloro-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole

Uniqueness

Compared to similar compounds, 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole is unique due to the presence of the trifluoromethyl group on the piperidine ring. This group significantly influences the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O/c14-9-1-2-11-10(7-9)18-12(20-11)19-5-3-8(4-6-19)13(15,16)17/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUYNPNEDYIBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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